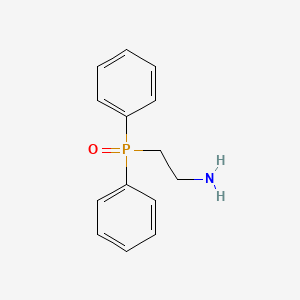

2-(Diphenylphosphinyl)ethanamine

Description

Significance of Phosphine-Amine Ligands in Coordination Chemistry

Phosphine-amine (P,N) ligands are of significant interest in coordination chemistry and catalysis due to the unique combination of a "soft" phosphine (B1218219) donor and a "hard" amine donor. This hemilability allows one of the donor atoms (usually the amine) to dissociate from the metal center, creating a vacant coordination site for substrate binding and activation, which is a crucial step in many catalytic cycles.

The electronic and steric properties of P,N-ligands can be systematically tuned. The phosphine group's properties can be modified by changing the substituents on the phosphorus atom, which in turn influences the ligand's σ-donor and π-acceptor capabilities. acs.org The amine group can also be modified to alter its basicity and steric bulk. This tunability is essential for optimizing the performance of metal catalysts in terms of activity, selectivity, and stability. For instance, bidentate P,N-ligands have been instrumental in the development of oxidant-free Au(I)/Au(III) redox catalysis, a challenging transformation due to the high redox potential of gold. acs.org In such systems, the hemilabile nature of the P,N-ligand helps to stabilize the Au(III) center and facilitates key steps like oxidative addition. acs.org

Overview of the Research Landscape for 2-(Diphenylphosphinyl)ethanamine Derivatives

The available scientific literature does not extensively cover the research landscape of derivatives specifically from this compound. However, the broader class of phosphine oxide ligands has seen use in catalysis. Phosphine oxides are generally considered weak ligands for late transition metals, but they can act as stabilizing agents for metal nanoparticles, such as palladium, preventing their agglomeration and decomposition in cross-coupling reactions. nih.gov This stabilizing effect is attributed to a weak, labile coordination that maintains a consistent concentration of the active catalyst. nih.gov

Furthermore, research into supramolecular catalysts has utilized phosphine oxides as hydrogen-bond acceptors. acs.org In combination with a chiral phosphoramidite (B1245037), phosphine oxides can form bidentate supramolecular ligands that have been applied in asymmetric hydrogenation reactions, achieving excellent selectivity with substrates capable of hydrogen bonding. acs.org There is also a developing field in the use of chiral secondary phosphine oxides (SPOs) in asymmetric catalysis, often in mixed ligands that also contain a phosphine moiety. thieme-connect.de These areas suggest potential, albeit underexplored, avenues for the application of this compound and its derivatives.

Historical Context of Phosphine-Containing Ligands in Catalysis

The use of phosphine-containing ligands in catalysis has a rich history and has been fundamental to the development of modern homogeneous catalysis. Phosphines are valued for their ability to stabilize transition metals in various oxidation states and for the ease with which their electronic and steric properties can be modified.

One of the earliest applications was in the 1940s in Reppe chemistry, where triphenylphosphine (B44618) was used with nickel catalysts for the synthesis of acrylic esters. The true breakthrough for phosphine ligands came with the discovery of Wilkinson's catalyst, RhCl(PPh₃)₃, in the 1960s. This complex proved to be a highly effective and selective catalyst for the hydrogenation of alkenes and alkynes under mild conditions, revolutionizing synthetic organic chemistry.

Following this, a vast number of phosphine ligands have been developed and utilized in a wide array of catalytic reactions. Bidentate phosphines, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), were introduced to enhance the stability of metal complexes through the chelate effect. The development of chiral phosphines, like BINAP and Josiphos, was a major milestone for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Today, phosphine ligands are ubiquitous in cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions, which are powerful tools for C-C and C-N bond formation. nih.gov

Structure

3D Structure

Properties

CAS No. |

33921-17-4 |

|---|---|

Molecular Formula |

C14H16NOP |

Molecular Weight |

245.26 |

IUPAC Name |

2-diphenylphosphorylethanamine |

InChI |

InChI=1S/C14H16NOP/c15-11-12-17(16,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,15H2 |

InChI Key |

PMLNXYWXKMFYII-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)P(=O)(CCN)C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CCN)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies of 2 Diphenylphosphinyl Ethanamine

Established Synthetic Pathways for 2-(Diphenylphosphinyl)ethanamine

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the availability of starting materials and desired scale.

A primary and well-established method for the preparation of this compound involves the nucleophilic substitution reaction between diphenylphosphine (B32561) and 2-chloroethylamine (B1212225) hydrochloride. In this reaction, the phosphorus atom of diphenylphosphine acts as the nucleophile, displacing the chloride from the 2-chloroethylamine. The use of the hydrochloride salt of 2-chloroethylamine is common, and a base is typically required to neutralize the hydrochloride and liberate the free amine for the subsequent reaction with the phosphine (B1218219).

The general reaction can be represented as: (C₆H₅)₂PH + ClCH₂CH₂NH₂·HCl + 2 Base → (C₆H₅)₂PCH₂CH₂NH₂ + 2 Base·HCl

While detailed experimental procedures in peer-reviewed literature for this specific transformation are not extensively elaborated, the commercial availability of 2-(diphenylphosphino)ethylamine (B1207392) from various suppliers confirms its synthesis is a routine industrial process. sigmaaldrich.comthermofisher.comsigmaaldrich.com The reaction is typically carried out in a suitable aprotic solvent, and the choice of base is critical to avoid side reactions. Common bases include tertiary amines like triethylamine (B128534) or stronger, non-nucleophilic bases.

Table 1: Reactants for the Synthesis of this compound

| Reactant | Formula | Role |

|---|---|---|

| Diphenylphosphine | (C₆H₅)₂PH | Nucleophile |

| 2-Chloroethylamine hydrochloride | ClCH₂CH₂NH₂·HCl | Electrophile precursor |

Alternative synthetic strategies for forming the P-C bond in this compound and its analogues offer different advantages in terms of atom economy, functional group tolerance, and reaction conditions. One significant alternative is the hydrophosphination of a vinyl precursor. rsc.org

Hydrophosphination of Vinylamine: This method involves the addition of the P-H bond of diphenylphosphine across the double bond of vinylamine. The reaction can be initiated by radical initiators, light, or metal catalysts. rsc.orgnih.gov The regioselectivity of the addition is a key consideration, with the anti-Markovnikov product, this compound, being the desired isomer. Catalyst- and solvent-free methods for the hydrophosphination of alkenes with diphenylphosphine have been developed, offering a greener alternative. rsc.org

The mechanism of metal-catalyzed hydrophosphination typically involves the oxidative addition of the P-H bond to the metal center, followed by migratory insertion of the alkene into the metal-hydride or metal-phosphido bond, and finally reductive elimination to yield the product and regenerate the catalyst.

Another conceptual route involves the reaction of a metal diphenylphosphide with a suitable electrophile. For instance, reacting lithium or sodium diphenylphosphide with aziridine (B145994) would lead to the ring-opening of the aziridine and formation of the desired product after workup.

Synthesis of Chiral Derivatives and Analogs

The primary amino group and the phosphine moiety of this compound provide two reactive sites for further functionalization, enabling the synthesis of a wide array of derivatives, including important chiral ligands for asymmetric catalysis.

A significant class of derivatives are phosphine-phosphoramidite ligands, which have shown great utility in asymmetric catalysis. tandfonline.comfigshare.com These ligands are synthesized by reacting 2-(diphenylphosphanyl)ethan-1-amine with a chiral diol-derived phosphorochloridite.

A common synthetic protocol involves the condensation of a chiral diol, such as (R)-[1,1'-binaphthalene]-2,2'-diol ((R)-BINOL), with phosphorus trichloride (B1173362) (PCl₃) to form an intermediate phosphorochloridite. This intermediate is then reacted in situ with 2-(diphenylphosphanyl)ethan-1-amine in the presence of a tertiary amine base, like triethylamine, in a solvent such as toluene. tandfonline.com This yields the target phosphine-phosphoramidite ligand. tandfonline.comfigshare.com

Table 2: Synthesis of a Phosphine-Phosphoramidite Ligand

| Step | Reactants | Reagents/Solvents | Product |

|---|---|---|---|

| 1 | (R)-[1,1'-binaphthalene]-2,2'-diol, PCl₃ | Toluene | (R)-[1,1'-Binaphthalene]-2,2'-diyl phosphorochloridite |

These ligands have been successfully characterized using ³¹P, ¹H, and ¹³C NMR spectroscopy. tandfonline.com

The secondary amine analogue, N-methyl-2-(diphenylphosphanyl)ethan-1-amine, can also be used to create related phosphine-phosphoramidite ligands following a similar synthetic route as described above. tandfonline.com The synthesis of the N-methylated precursor itself can be achieved through standard N-methylation procedures of the primary amine, this compound. A common method is reductive amination, which involves treating the primary amine with formaldehyde (B43269) in the presence of a reducing agent.

Alternatively, N-methyl-2-(diphenylphosphanyl)ethan-1-amine can be prepared and then used in the synthesis of phosphine-phosphoramidites. The condensation reaction with the chiral phosphorochloridite intermediate proceeds in a similar fashion to its primary amine counterpart. tandfonline.com

A further example of the derivatization of this compound is its use in the synthesis of complex multidentate ligands, such as N-(2-(diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amines. These ligands have been used to create iron(II) complexes.

The synthesis involves a reductive amination reaction between a 2-alkyl-6,7-dihydroquinolin-8(5H)-one and 2-(diphenylphosphino)ethanamine. Sodium triacetoxyborohydride (B8407120) is employed as the reducing agent in a solvent like 1,2-dichloroethane. The reaction is typically stirred at room temperature for several hours.

Table 3: Synthesis of N-(2-(Diphenylphosphino)ethyl)-2-mesityl-5,6,7,8-tetrahydroquinolin-8-amine

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

|---|

This methodology has been successfully used to prepare a series of these ligands with different alkyl substituents on the quinoline (B57606) ring. The resulting compounds have been characterized by FT-IR spectroscopy, elemental analysis, and NMR measurements.

Synthesis of Other Bifunctional Phosphine Ligands Incorporating the this compound Moiety

The synthesis of bifunctional phosphine ligands from this compound typically involves the chemical modification of its primary amine group. Two common methodologies for this derivatization are the formation of Schiff bases and the creation of amide bonds. These reactions leverage the nucleophilic character of the amine to form new carbon-nitrogen bonds, thereby linking the this compound moiety to other chemical fragments.

Schiff Base Formation:

The condensation reaction between the primary amine of this compound and an aldehyde or ketone results in the formation of a Schiff base, which contains an imine (C=N) functional group. This reaction is a straightforward method for creating bidentate P,N-ligands. wjpr.netnih.gov For example, the reaction of this compound with an aromatic aldehyde, such as salicylaldehyde (B1680747) or a derivative thereof, in a suitable solvent like ethanol, typically under reflux, yields the corresponding Schiff base ligand. nih.govresearchgate.netresearchgate.net The general scheme for this reaction is as follows:

Reactants: this compound and an aldehyde (e.g., salicylaldehyde).

Conditions: Typically refluxing in a solvent like methanol (B129727) or ethanol. researchgate.netresearchgate.net

Product: A P,N-bidentate Schiff base ligand.

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), and the resulting solid product can be isolated by filtration. nih.gov

Amide Bond Formation:

Another versatile method for derivatizing this compound is through the formation of an amide bond by reacting it with a carboxylic acid or one of its activated derivatives (e.g., an acyl chloride). This approach also creates a new bifunctional ligand. The direct condensation of a carboxylic acid and an amine can be challenging and may require coupling agents or harsh thermal conditions. researchgate.net However, various modern synthetic methods, including photoredox catalysis, have been developed to facilitate amide bond formation under milder conditions. researchgate.net The fundamental reaction involves the coupling of the amine with a carboxylic acid, leading to a ligand with a phosphine and an amide functionality.

| Derivatization Method | Reactants | Functional Group Formed | Potential Ligand Type |

| Schiff Base Formation | This compound, Aldehyde/Ketone | Imine (C=N) | P,N-Bidentate |

| Amide Bond Formation | This compound, Carboxylic Acid | Amide (-C(O)NH-) | P,N-Bidentate |

Purification and Isolation Techniques

The purification and isolation of this compound and its derivatives are critical steps to ensure the high purity required for their application in areas like catalysis. The basic nature of the amine group and the presence of the phosphine oxide moiety influence the choice of purification methods.

Chromatographic Methods, including Basic Alumina (B75360) Column Chromatography

Column chromatography is a principal technique for the purification of this compound and its derivatives. Due to the basic character of the amine, standard silica (B1680970) gel chromatography can sometimes lead to peak tailing and poor separation. In such cases, basic alumina is an effective alternative stationary phase. teledyneisco.com

The use of basic alumina for column chromatography offers a more suitable environment for the purification of amines, mitigating the issues encountered with acidic silica gel. teledyneisco.com The selection of the eluent system is crucial for successful separation and is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). A common solvent system for flash chromatography on basic alumina could involve a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexanes. teledyneisco.com

The general procedure for purification by basic alumina column chromatography involves:

Column Packing: The basic alumina is packed into a column as a slurry in the initial, less polar eluent.

Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a suitable solvent and carefully loaded onto the top of the column.

Elution: The column is eluted with a solvent system of gradually increasing polarity, and fractions are collected.

Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

| Parameter | Description | Reference |

| Stationary Phase | Basic Alumina | teledyneisco.com |

| Eluent System | Typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). | teledyneisco.com |

| Method | Flash Chromatography | teledyneisco.com |

Crystallization and Recrystallization Procedures

Crystallization is a powerful technique for the final purification of solid compounds like this compound and its derivatives. This method relies on the principle that the desired compound is more soluble in a hot solvent and less soluble in the same solvent when it is cold, while impurities remain in solution.

The choice of solvent is paramount for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. The process generally involves:

Dissolving the crude solid in a minimum amount of a suitable hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly, inducing the formation of crystals of the pure compound.

Isolating the crystals by filtration and washing them with a small amount of cold solvent.

Drying the crystals to remove any residual solvent.

For phosphine oxides, which are often crystalline solids, recrystallization from a suitable solvent or solvent mixture is a standard purification step. researchgate.net The selection of the solvent system is empirical and may involve testing various common laboratory solvents such as ethanol, methanol, ethyl acetate, or mixtures thereof. The purity of the recrystallized material can be assessed by techniques like melting point determination and spectroscopic analysis.

Spectroscopic and Structural Characterization of 2 Diphenylphosphinyl Ethanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organophosphorus compounds. By analyzing various nuclei such as ³¹P, ¹H, and ¹³C, a comprehensive picture of the molecular structure can be assembled.

The 31P NMR spectrum provides the most direct evidence for the formation of the phosphinyl group. The oxidation of a phosphine (B1218219) to a phosphine oxide results in a substantial downfield shift of the ³¹P resonance.

Chemical Shift: For 2-(Diphenylphosphinyl)ethanamine, the phosphorus atom is in a pentavalent state (P=O), which places its chemical shift (δ) in the typical range for triarylphosphine oxides. While specific data for the title compound is not widely published, analogous diphenylphosphine (B32561) oxides show signals in the range of +20 to +35 ppm in solvents like chloroform-d. rsc.orgrsc.org For instance, diphenylphosphine oxide itself has a reported chemical shift of approximately +21.5 ppm, and upon substitution, this can shift further downfield to values like +32.7 ppm. rsc.orgrsc.org

Comparison with Precursor: This is in stark contrast to its precursor, 2-(diphenylphosphino)ethylamine (B1207392), a trivalent phosphine, which would exhibit a 31P signal at a much higher field (typically in the negative ppm range). The process of oxidizing phosphine ligands can be monitored in real-time using 31P NMR, where the disappearance of the phosphine signal and the appearance of the phosphine oxide signal are observed. magritek.com

The ¹H NMR spectrum provides information on the proton environments within the molecule, confirming the presence of the ethylamine (B1201723) chain and the phenyl rings attached to the phosphorus atom.

Aromatic Protons: The protons on the two phenyl rings are expected to appear as complex multiplets in the aromatic region, typically between δ 7.4 and 7.8 ppm. rsc.org

Ethylamine Protons: The protons of the ethyl bridge (-CH₂-CH₂-) would appear as two distinct multiplets. These protons are coupled not only to each other but also to the phosphorus atom, resulting in more complex splitting patterns (e.g., doublet of triplets). The methylene (B1212753) group adjacent to the phosphorus (P-CH₂) would be expected at a different chemical shift than the one adjacent to the amine (N-CH₂).

Amine Protons: The amine (-NH₂) protons typically appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature.

Table 1: Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| NH₂ | Variable | br s |

| P-CH₂- | ~2.3 - 2.5 | m |

| -CH₂-NH₂ | ~3.0 - 3.2 | m |

Data are estimated based on analogous structures. m = multiplet, br s = broad singlet.

The 13C NMR spectrum is crucial for confirming the carbon skeleton of the molecule. A key feature is the presence of phosphorus-carbon coupling (JP-C), which provides definitive evidence for the connectivity.

Aromatic Carbons: The phenyl carbons typically show four distinct signals due to symmetry.

The ipso-carbon (the carbon directly bonded to phosphorus) exhibits a large one-bond coupling constant (¹JP-C) of around 95-105 Hz and resonates at approximately δ 132 ppm. rsc.orgrsc.org

The ortho, meta, and para carbons show smaller two-, three-, and four-bond couplings, respectively, with chemical shifts in the δ 128-132 ppm range. rsc.orgrsc.org

Ethylamine Carbons: The two carbons of the ethyl bridge will appear as distinct signals, both showing coupling to the phosphorus atom. The carbon atom closer to the phosphorus (P-CH₂) will exhibit a larger coupling constant than the carbon further away (-CH₂-NH₂). For example, in related structures, the P-CH₂ carbon shows a ¹JP-C coupling of around 70 Hz. rsc.org

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Expected P-C Coupling (J, Hz) |

|---|---|---|

| P-C H₂- | ~29 - 31 | ¹J ≈ 70 |

| -C H₂-NH₂ | ~38 - 40 | ²J ≈ 5-10 |

| C -P (ipso) | ~132 | ¹J ≈ 95-105 |

| C -C-P (ortho) | ~131 | ²J ≈ 9-12 |

| C -C-C-P (meta) | ~128 | ³J ≈ 11-13 |

| C -C-C-C-P (para) | ~132 | ⁴J ≈ 3 |

Data are estimated based on analogous structures and published data for similar phosphine oxides. rsc.orgrsc.org

To unambiguously assign the ¹H and ¹³C NMR spectra, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity of the ethylamine fragment by showing a cross-peak between the P-CH₂ and -CH₂-NH₂ proton signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals for the CH₂ groups and the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons, such as the ipso-carbon of the phenyl rings, through its correlation with the ortho-protons. Furthermore, correlations from the ethyl protons to the phosphorus atom could be observed in a ¹H-³¹P HMBC experiment, confirming the P-C-C-N backbone.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FT-IR are instrumental in identifying the functional groups present in this compound.

The FT-IR spectrum is characterized by several key absorption bands that serve as diagnostic markers for the compound's structure.

P=O Stretch: The most prominent and diagnostic band is the strong absorption corresponding to the phosphoryl (P=O) stretching vibration. This typically appears in the region of 1150-1200 cm⁻¹. rsc.org Its exact position can be influenced by the electronic and steric nature of the substituents on the phosphorus atom.

N-H Stretches: The primary amine group (-NH₂) gives rise to two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretches: Aromatic C-H stretching vibrations are observed as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear as stronger bands below 3000 cm⁻¹.

P-C (Aromatic) Stretch: A characteristic sharp absorption for the P-phenyl linkage is typically found near 1435 cm⁻¹.

N-H Bending: The scissoring vibration of the -NH₂ group is expected in the 1590-1650 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| P=O | Stretch | 1150 - 1200 | Strong |

| N-H | Stretch | 3300 - 3500 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Weak-Medium |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium |

| N-H | Bend (Scissoring) | 1590 - 1650 | Medium |

Data are based on typical functional group absorption regions and published spectra of related compounds. rsc.orgresearchgate.net

Vibrational Analysis of Key Functional Groups

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the key functional groups within this compound. The vibrational properties of the molecule are highly sensitive to its conformation and intermolecular interactions, such as hydrogen bonding. cas.cznih.gov The spectrum is characterized by distinct bands corresponding to the stretching and bending modes of its constituent parts: the diphenylphosphinyl group (P=O, P-C), the ethylamine backbone (C-C, C-N), and the terminal amine (N-H).

The analysis of related organophosphorus compounds and amines provides a basis for assigning these characteristic vibrations. cas.czrsc.org Density functional theory (DFT) calculations are often employed to complement experimental data and provide a more detailed assignment of vibrational modes. cas.cznih.gov The key vibrational frequencies for this compound are summarized in the table below.

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Notes |

| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 | Often appears as two distinct peaks for a primary amine. |

| Scissoring (Bending) | 1590 - 1650 | ||

| Alkyl (C-H) | Stretching (Aromatic & Aliphatic) | 2850 - 3100 | |

| Bending | 1375 - 1470 | ||

| Phosphinyl (P=O) | Stretching | 1140 - 1210 | This is a strong, characteristic absorption. Its position is sensitive to coordination and hydrogen bonding. |

| Phosphorus-Carbon (P-C) | Stretching (Aromatic) | 1430 - 1450 | |

| Stretching (Aliphatic) | 680 - 780 | ||

| Carbon-Nitrogen (C-N) | Stretching | 1020 - 1250 | |

| Carbon-Carbon (C-C) | Stretching | ~1100 | Generally weak and of little diagnostic value. |

Table 1: Characteristic vibrational frequencies for key functional groups in this compound.

Elemental Analysis for Stoichiometric Determination

Elemental analysis provides the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and phosphorus) in a purified sample of this compound. This technique is crucial for verifying the empirical formula of the compound and confirming its stoichiometric purity. The theoretical elemental composition is calculated from the molecular formula, C₁₄H₁₆NOP.

The experimental values obtained from combustion analysis should closely match the theoretical percentages to confirm the identity and purity of the synthesized compound.

| Element | Symbol | Atomic Weight | Molar Mass Contribution ( g/mol ) | Theoretical Mass Percentage (%) |

| Carbon | C | 12.011 | 168.154 | 68.56% |

| Hydrogen | H | 1.008 | 16.128 | 6.58% |

| Nitrogen | N | 14.007 | 14.007 | 5.71% |

| Oxygen | O | 15.999 | 15.999 | 6.52% |

| Phosphorus | P | 30.974 | 30.974 | 12.63% |

| Total | 245.262 | 100.00% |

Table 2: Theoretical elemental composition of this compound (C₁₄H₁₆NOP).

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry is an essential analytical technique used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. nist.gov For this compound (C₁₄H₁₆NOP), the molecular weight is 245.26 g/mol . sigmaaldrich.com In mass spectrometry, this would be observed as a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of approximately 245.

Electron ionization (EI) is a common method that leads to the formation of a molecular ion and various fragment ions. The fragmentation pattern is predictable and provides a fingerprint for the molecule's structure. Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Scission of the C-C bond adjacent to the nitrogen atom, a characteristic fragmentation for amines, would result in a stable iminium ion. docbrown.info

Cleavage of the P-C bonds: Fragmentation can occur at the phosphorus center, leading to the loss of phenyl rings or the entire diphenylphosphinyl group.

Loss of the aminoethyl group: Cleavage of the P-CH₂ bond can also occur.

The most abundant ion in the spectrum is known as the base peak. docbrown.info A high-resolution mass spectrometer can provide an exact mass measurement, allowing for the unambiguous determination of the molecular formula.

| Ion | Formula | Calculated m/z | Possible Origin |

| Molecular Ion [M]⁺ | [C₁₄H₁₆NOP]⁺ | 245.0964 | Ionization of the parent molecule |

| [M-C₂H₄N]⁺ | [C₁₂H₁₂OP]⁺ | 215.0593 | Cleavage of the P-C₂H₄N bond |

| [M-C₆H₅]⁺ | [C₈H₁₁NOP]⁺ | 168.0573 | Loss of a phenyl group |

| [C₂H₆N]⁺ | [C₂H₆N]⁺ | 44.0495 | Alpha-cleavage next to the amine |

Table 3: Predicted significant ions in the mass spectrum of this compound.

Single-Crystal X-ray Diffraction of Metal Complexes

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of crystalline materials. nih.gov This technique has been applied to various metal complexes incorporating ligands structurally similar to this compound, providing precise information on their molecular structure and solid-state packing. researchgate.netresearchgate.net When this compound acts as a ligand, the resulting metal complexes can be crystallized and their structures elucidated to reveal detailed bonding information.

X-ray diffraction analysis allows for the precise measurement of bond lengths, bond angles, and torsion angles within the metal coordination sphere. The this compound ligand can coordinate to a metal center through the phosphorus atom and the nitrogen atom, acting as a bidentate chelating ligand. This chelation forms a stable five-membered ring with the metal center.

The coordination geometry around the metal ion is a key feature determined by this analysis. For instance, complexes of related phosphine ligands with palladium(II) and platinum(II) have been shown to adopt a distorted square-planar geometry. researchgate.net The "bite angle" of the chelating ligand (the P-M-N angle) is a critical parameter that influences the stability and reactivity of the complex. wikipedia.org The bond lengths between the metal and the donor atoms (M-P and M-N) provide insight into the strength of the coordination bonds.

Depending on the stoichiometry, the metal precursor, and the reaction conditions, this compound can form various types of structures. Single-crystal X-ray diffraction can distinguish between these possibilities.

Mononuclear Complexes: In the most common arrangement, one ligand chelates to a single metal center. The remaining coordination sites on the metal are typically occupied by other ligands, such as halides. researchgate.net

Dinuclear Structures: It is also possible for the ligand to act as a bridge between two metal centers. In such cases, the ligand would be monodentate with respect to each metal, coordinating through either the phosphorus or the nitrogen atom. X-ray diffraction can precisely determine the distance between the two metal centers. researchgate.net

The structural elucidation confirms the connectivity of the complex and reveals how the ligand organizes the metal centers in space.

Beyond defining the primary coordination sphere, X-ray diffraction reveals details about weaker, non-covalent interactions that govern the crystal packing. These include:

Intramolecular Hydrogen Bonding: The N-H protons of the amine group can form hydrogen bonds with electronegative atoms within the same molecule, such as a halide ligand on the metal center.

Intermolecular Hydrogen Bonding: In the crystal lattice, N-H groups can form hydrogen bonds with atoms on adjacent molecules, creating extended networks that stabilize the crystal structure. nih.gov

Understanding these subtle interactions is crucial for comprehending the supramolecular chemistry of these complexes and their material properties.

Coordination Chemistry of 2 Diphenylphosphinyl Ethanamine

Ligand Binding Modes and Donor Atom Preferences

Phosphine-Amine Chelating Properties

2-(Diphenylphosphino)ethanamine, commonly abbreviated as dppea, is a classic example of a hybrid, bidentate P,N-ligand. Its structure, featuring a diphenylphosphino group connected by a flexible ethyl bridge to an amino group, allows it to act as a potent chelating agent for a wide array of transition metals. researchgate.net The primary binding mode involves the simultaneous coordination of the soft phosphorus atom and the harder nitrogen atom to a single metal center, forming a stable five-membered chelate ring. researchgate.net This chelation is a key factor in the stability and reactivity of its metal complexes, a phenomenon known as the chelate effect. researchgate.netlibretexts.org

The phosphorus atom, with its lone pair of electrons and accessible d-orbitals, acts as a soft donor, readily forming strong covalent bonds with soft or intermediate metal ions. The amine group, on the other hand, is a harder donor, preferring to coordinate with harder metal centers. This dual-donor nature allows dppea to adapt to the electronic requirements of various metals, influencing the geometry and electronic properties of the resulting complexes. The flexibility of the ethyl backbone enables the ligand to adopt the necessary conformation to achieve an optimal bite angle, the P-M-N angle, which is crucial for the stability of the chelate ring. libretexts.org

Comparison with Related Hybrid Ligands (e.g., Phosphine-Phosphite, Phosphine-Phosphoramidite)

The coordination properties of phosphine-amine ligands like dppea can be contrasted with other hybrid phosphine (B1218219) ligands, such as phosphine-phosphites and phosphine-phosphoramidites. The primary difference lies in the electronic properties of the second donor atom.

Phosphine-Amine (P,N): As discussed, these ligands feature a combination of a soft phosphine donor and a harder amine donor. This combination can lead to hemilabile behavior, where one of the donor atoms can dissociate from the metal center, creating a vacant coordination site for catalysis. nih.govacs.org

Phosphine-Phosphite (P,P'): In these ligands, both donor atoms are phosphorus, but in different chemical environments. The phosphite (B83602) group, P(OR)₃, is a stronger π-acceptor than a typical phosphine due to the electronegative oxygen atoms. umb.edumanchester.ac.uk This increased π-acidity can significantly influence the electronic properties of the metal center, making it more electron-deficient. This can be advantageous in catalytic reactions where reductive elimination is a key step.

Phosphine-Phosphoramidite (P,N'): These ligands also feature a phosphorus and a nitrogen donor, but the nitrogen is part of a phosphoramidite (B1245037) moiety, P(NR₂)₂. The electronic properties of the phosphoramidite can be tuned by varying the substituents on the nitrogen atoms. Generally, phosphoramidites are also considered good π-acceptors.

The choice of hybrid ligand allows for the fine-tuning of the steric and electronic environment around the metal center, which is a fundamental principle in the design of catalysts for specific chemical transformations. umb.edu The order of increasing π-acid character generally follows P(alkyl)₃ < P(aryl)₃ < P(O-alkyl)₃ < P(O-aryl)₃. umb.edu

Complexation with Transition Metals

The versatile P,N donor set of 2-(diphenylphosphino)ethanamine and its derivatives allows for the formation of stable complexes with a wide range of transition metals.

Iron(II) Complexes of N-(2-(Diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amines

A series of iron(II) complexes have been synthesized using ligands derived from the condensation of 2-(diphenylphosphino)ethanamine with various 2-alkyl-5,6,7,8-tetrahydroquinolin-8-ones. nih.govsemanticscholar.org These reactions yield tridentate P,N,N-ligands which, upon reaction with iron(II) chloride, form complexes with diverse structures, including both mononuclear and dinuclear species as revealed by single-crystal X-ray diffraction. nih.govsemanticscholar.org

These iron(II) complexes have demonstrated significant catalytic activity. For instance, when activated with a co-catalyst, they efficiently initiate the ring-opening polymerization of ε-caprolactone, producing high molecular weight polycaprolactone (B3415563). nih.govsemanticscholar.org The structural diversity of these complexes, influenced by the nature of the alkyl substituent on the quinoline (B57606) ring, plays a crucial role in their catalytic performance. nih.gov

Table 1: Structural and Catalytic Data for Selected Iron(II) Complexes

| Complex | Ligand Substituent (Alkyl) | Structural Form | Catalytic Activity (TOF, h⁻¹) | Resulting Polymer (Mn, g/mol ) |

| Fe1 | Methyl | Mononuclear | High | 9.21 x 10⁴ |

| Fe2 | Ethyl | Mononuclear | High | - |

| Fe4 | Isopropyl | Dinuclear | Up to 8.8 x 10³ | 24.3 x 10⁴ |

| Fe5 | Mesityl | Mononuclear | High | - |

| Fe6 | 2,4,6-Triisopropylphenyl | Dinuclear | High | - |

Data sourced from studies on the ring-opening polymerization of ε-caprolactone. nih.govsemanticscholar.org

Palladium Complexes

Palladium complexes of 2-(diphenylphosphino)ethanamine and related ligands are well-established in coordination chemistry and catalysis. The dppea ligand typically coordinates to palladium(II) in a bidentate fashion, forming square planar complexes. rsc.org These complexes are often used as catalysts or pre-catalysts in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.comsigmaaldrich.commdpi.com

For example, palladium(II) complexes with bidentate phosphine ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) are known to be effective catalysts for these transformations. sigmaaldrich.comresearchgate.net The coordination of the phosphine ligands stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle, including oxidative addition and reductive elimination. The nature of the phosphine ligand, including its steric bulk and electronic properties, can significantly impact the efficiency and selectivity of the catalytic reaction. rsc.org

Other Relevant Metal Centers for Coordination

Beyond iron and palladium, 2-(diphenylphosphino)ethanamine and its analogs form stable complexes with a variety of other transition metals, highlighting the ligand's versatility.

Rhodium: Rhodium complexes of phosphine-amine ligands have been synthesized and studied for their catalytic activities. nih.govacs.org For instance, rhodium(I) complexes bearing these ligands can act as catalysts for reactions like the silylation of styrenes. nih.gov The hemilabile nature of the phosphine-amine bond is often invoked to explain the catalytic activity of these complexes. nih.govacs.org

Nickel: Nickel complexes of dppea and similar phosphine ligands are also known. americanelements.comwikipedia.orgsigmaaldrich.com Dichlorobis(triphenylphosphine)nickel(II) and [1,2-bis(diphenylphosphino)ethane]dichloronickel(II) are common starting materials and catalysts in organic synthesis, particularly for cross-coupling reactions. wikipedia.orgsigmaaldrich.comyoutube.com

Copper and Gold: The soft nature of the phosphine donor makes dppea a suitable ligand for softer metals like copper(I) and gold(I). These complexes often exhibit interesting structural and photophysical properties.

The ability of 2-(diphenylphosphino)ethanamine to coordinate to a wide range of metal centers underscores its importance as a fundamental building block in the design of functional coordination compounds.

Steric and Electronic Effects in Metal Coordination

The geometry, stability, and reactivity of metal complexes containing 2-(diphenylphosphinyl)ethanamine are fundamentally controlled by the steric and electronic characteristics inherent to the ligand. The bidentate P,N nature of the ligand, with its bulky phosphinyl group and flexible ethylamine (B1201723) backbone, allows for a versatile coordination profile.

Tolman Cone Angle and Electronic Parameters

From an electronic standpoint, this compound functions as a hybrid P,N-donor ligand. The phosphinyl group (P=O) and the primary amine group (-NH2) possess distinct electronic properties. The amine nitrogen acts as a hard σ-donor, while the phosphinyl group is considered a more borderline donor with significant σ-donating capability through its oxygen atom. The electron-withdrawing phenyl groups attached to the phosphorus atom modulate its electronic character. Unlike phosphine ligands, the phosphinyl group is generally a poorer π-acceptor. This combination of a hard nitrogen donor and a borderline phosphoryl donor allows the ligand to form stable chelate rings with a variety of transition metals.

Influence of Ligand Modifications on Complex Stability

The stability and reactivity of metal complexes derived from this compound can be systematically tuned by modifying the ligand's structure. These modifications can alter both steric and electronic properties, directly impacting the resulting complex.

Introducing substituents on the phenyl rings of the diphenylphosphinyl moiety is a common strategy to modulate electronic effects. Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density on the phosphorus and oxygen atoms, enhancing their σ-donor capacity and potentially forming more stable complexes. Conversely, electron-withdrawing groups (e.g., halides, trifluoromethyl) decrease the donor strength, which can be useful for stabilizing metal centers in low oxidation states. semanticscholar.org

Alterations to the ligand backbone can also have a profound impact. For instance, changing the backbone from a simple ethyl group to a more rigid or bulkier framework can enforce specific geometries and affect catalyst stability and performance in applications like polymerization. mdpi.com Studies on related phosphinoamide-bridged bimetallic complexes have shown that modifying N-aryl substituents leads to different isomeric products and reactivity, highlighting the sensitivity of the coordination sphere to remote steric changes. researchgate.net

Table 1: Predicted Effects of Ligand Modifications on Complex Stability

| Modification Type | Example Substituent/Change | Expected Effect on Ligand Properties | Consequence for Complex Stability |

| Electronic (Phenyl Rings) | Electron-Donating (e.g., -CH₃, -OCH₃) | Increases σ-donor strength of P=O group | Generally increases stability with electron-poor metals |

| Electronic (Phenyl Rings) | Electron-Withdrawing (e.g., -Cl, -CF₃) | Decreases σ-donor strength of P=O group | May stabilize low-valent metal centers via reduced electron density |

| Steric (Phosphorus) | Replace Phenyl with Bulkier Group (e.g., Cyclohexyl) | Increases Tolman cone angle | Can enhance stability by shielding the metal center, but may also cause destabilizing steric strain |

| Backbone | Introduction of rigidity or functional groups | Alters chelate bite angle and flexibility | Can improve thermal stability and influence catalytic activity and selectivity mdpi.com |

Speciation and Equilibrium Studies in Solution

The behavior of this compound in solution is characterized by acid-base and complex-formation equilibria. Understanding these processes is essential for predicting which species will be present under specific conditions of pH and metal concentration.

The primary acid-base equilibrium involves the protonation of the terminal amino group. The acidity of the resulting ammonium (B1175870) cation is described by its pKa value. organicchemistrydata.org While the specific pKa for this compound is not readily found, data for structurally similar aminophosphine (B1255530) oxides provide valuable insight. The electron-withdrawing nature of the diphenylphosphinyl group is expected to lower the basicity of the amino group compared to a simple alkylamine. This effect is evident in related compounds where the proximity of a P=O group influences the amine's pKa. researchgate.net

Table 2: Acidity Constants (pKa) of Structurally Related Aminophosphine Oxides This table presents data for compounds structurally related to this compound to illustrate the electronic influence of the phosphinyl group.

| Compound | pKa of Conjugate Acid |

| Piperidine (Reference) | 11.22 |

| 4-(Dimethylphosphinyl)piperidine | 10.23 researchgate.net |

| 3-(Dimethylphosphinyl)piperidine | 9.77 researchgate.net |

In the presence of metal ions, this compound forms various complexes, and the distribution of these species is pH-dependent. At low pH, the protonated ligand may not coordinate effectively. As the pH increases and the amine group deprotonates, it becomes available for coordination, allowing the ligand to act as a bidentate P,O/N chelator. Equilibrium studies on palladium(II)-amine complexes, for example, show that the stability of the formed complexes is highly dependent on the structure and basicity of the amine ligand and the pH of the solution. mdpi.com Speciation diagrams, which plot the percentage of each complex species as a function of pH, can be constructed from potentiometric titration data to visualize these equilibria. mdpi.com

Applications of 2 Diphenylphosphinyl Ethanamine in Catalysis

Asymmetric Catalysis

In the realm of asymmetric catalysis, where the goal is to synthesize chiral molecules with a high degree of stereoselectivity, 2-(Diphenylphosphinyl)ethanamine and its derivatives have emerged as crucial ligands. These ligands are instrumental in creating chiral catalysts that can control the three-dimensional arrangement of atoms in the products of a chemical reaction.

Role as a Stereoinducer in Palladium-Catalyzed Asymmetric Allylic Substitution

One of the most notable applications of ligands derived from or related to this compound is in palladium-catalyzed asymmetric allylic substitution (AAA) reactions. mdpi.comnih.gov This powerful carbon-carbon and carbon-heteroatom bond-forming reaction is a cornerstone of modern organic synthesis. nih.gov Chiral phosphine (B1218219) ligands are essential for inducing enantioselectivity in these reactions, and those incorporating structural motifs similar to this compound have shown considerable success. mdpi.com

For instance, chiral diphosphine ligands have been effectively used in the palladium-catalyzed asymmetric allylic alkylation of various substrates. mdpi.com The design of these ligands, often featuring a chiral backbone, is critical for achieving high levels of asymmetric induction. The steric and electronic properties of the ligand influence the geometry of the palladium-allyl intermediate, thereby directing the incoming nucleophile to attack a specific face of the allyl group, leading to the preferential formation of one enantiomer.

Mechanistic Insights into Enantioselective Transformations

The mechanism of enantioselection in palladium-catalyzed AAA reactions involving chiral phosphine ligands is a subject of extensive research. The prevailing understanding is that the chiral ligand creates a chiral environment around the palladium center. Upon formation of the η³-allyl palladium complex, the substituents on the chiral ligand dictate the preferred conformation of the allyl unit. This conformational bias, in turn, influences the regioselectivity and stereoselectivity of the nucleophilic attack.

The bidentate nature of ligands like this compound, coordinating to the metal through both phosphorus and another heteroatom (in this case, nitrogen), can create a more rigid and well-defined catalytic pocket. This rigidity is often key to achieving high enantioselectivity, as it restricts the possible pathways for the reaction, favoring the one that leads to the desired stereoisomer.

Substrate Scope and Selectivity Enhancements

The development of various chiral phosphine ligands has significantly broadened the substrate scope of palladium-catalyzed AAA reactions. Different ligands are often required to achieve high selectivity for different classes of substrates and nucleophiles. For example, certain diphosphine ligands have shown high enantioselectivity for sterically less demanding cycloalkenyl substrates. mdpi.com

The modular nature of many chiral phosphine ligands, which can be synthesized from chiral amines and phosphine-containing aldehydes, allows for the fine-tuning of the ligand structure to optimize selectivity for a particular transformation. mdpi.com This has led to the successful application of these catalytic systems in the synthesis of a wide range of enantioenriched molecules, including those with applications in pharmaceuticals and materials science.

Polymerization Catalysis

Beyond its role in asymmetric synthesis, this compound and its derivatives are also valuable in the field of polymerization catalysis. These ligands can be used to prepare transition metal complexes that act as efficient initiators for various polymerization reactions.

Iron(II) Complexes as Initiators for Ring-Opening Polymerization of ε-Caprolactone

A notable application of this compound is in the formation of iron(II) complexes that are highly active initiators for the ring-opening polymerization (ROP) of ε-caprolactone. rsc.org A series of N-(2-(diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amines, which are derivatives of this compound, have been synthesized and complexed with iron(II) chloride. rsc.org

These iron(II) complexes, when activated with a suitable co-catalyst, efficiently initiate the polymerization of ε-caprolactone to produce polycaprolactone (B3415563) (PCL), a biodegradable polyester (B1180765) with numerous applications. rsc.org The catalytic activity of these iron-based systems is remarkably high, with turnover frequencies reaching up to 8.8 × 10³ h⁻¹. rsc.org

Impact on Polymer Molecular Weight and Distribution

A significant advantage of using these iron(II) complexes derived from this compound derivatives is their ability to produce PCL with high molecular weights and controlled molecular weight distributions. rsc.org The resulting polymers have been reported to have number-average molecular weights (M_n) in the range of 9.21–24.3 × 10⁴ g mol⁻¹, which is a notable achievement for iron(II)-based catalysts in PCL synthesis. rsc.org

The structure of the resulting PCL can be influenced by the molar ratio of the monomer (ε-caprolactone) to the iron catalyst. Investigations have shown that the polymers can have linear structures capped with specific end-groups or cyclic structures, depending on the reaction conditions. rsc.org This level of control over the polymer architecture is crucial for tailoring the material properties for specific applications.

Below is an interactive data table summarizing the catalytic performance of different iron(II) complexes in the ring-opening polymerization of ε-caprolactone.

| Precatalyst | M_n (× 10⁴ g mol⁻¹) | PDI (M_w/M_n) |

| Fe1 | 10.3 | 1.63 |

| Fe2 | 9.21 | 1.58 |

| Fe3 | 11.5 | 1.71 |

| Fe4 | 12.8 | 1.65 |

| Fe5 | 24.3 | 1.82 |

| Fe6 | 15.6 | 1.75 |

Table 1: Polymerization of ε-caprolactone by Fe1–Fe6/LiCH₂SiMe₃ systems. M_n = Number-average molecular weight, PDI = Polydispersity index.

Comparison with Other Polymerization Initiators

In the broader context of phosphine ligands used in polymerization, their efficacy is often compared based on steric and electronic properties. For instance, in palladium-catalyzed polymerization reactions, the choice of phosphine ligand can significantly influence the catalytic activity and the properties of the resulting polymer.

Table 1: Illustrative Comparison of Ligand Types in Catalysis

| Feature | This compound | Bulky Biarylphosphines | N-Heterocyclic Carbenes (NHCs) |

| Coordination | Bidentate (P, N) | Monodentate | Monodentate |

| Key Advantage | Potential for hemilability | High activity in cross-coupling | Strong σ-donors, often highly stable |

| Common Application | Ligand in various transformations | Suzuki, Buchwald-Hartwig couplings | A wide range of cross-coupling reactions |

This table provides a generalized comparison of ligand classes to contextualize the role of this compound.

Cross-Coupling Reactions

The utility of this compound is prominently featured in the realm of cross-coupling reactions, where it can serve as a ligand for transition metal catalysts. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Catalytic Activity in Carbon-Carbon Bond Formation

As a bidentate P,N-ligand, this compound is suitable for a variety of palladium-catalyzed cross-coupling reactions that are fundamental to carbon-carbon bond formation. These include the Suzuki-Miyaura, Heck, Sonogashira, Negishi, Stille, and Hiyama couplings. sigmaaldrich.comsigmaaldrich.com The presence of both a soft phosphorus donor and a hard nitrogen donor allows for a potentially flexible coordination to the metal center, which can be beneficial for the different steps of the catalytic cycle, including oxidative addition and reductive elimination.

For example, derivatives of this ligand have been synthesized and studied in palladium-catalyzed decarboxylative cross-coupling reactions. In one such study, a palladium(II) complex with a related N,N-bis(diphenylphosphanylmethyl)-2-aminopyridine ligand demonstrated good catalytic activity in the coupling of 4-picolinic acid with aryl bromides, achieving yields of up to 83%. rsc.org

Exploration of Diverse Substrates and Reaction Conditions

The effectiveness of catalysts incorporating this compound and its analogues has been explored across a range of substrates and reaction conditions. The choice of solvent, base, and temperature can have a significant impact on reaction outcomes. The modular nature of ligands related to this compound allows for the synthesis of derivatives with tailored steric and electronic properties, enabling the optimization of catalytic systems for specific substrates. acs.org

Research into related phosphine ligands has shown that subtle changes to the ligand structure can lead to significant improvements in catalyst performance. For instance, the development of biaryl phosphorinane ligands, which share the phosphine functional group, has led to catalysts that outperform known biaryl phosphanes in certain cross-coupling reactions, with lower catalyst loadings and shorter reaction times. researchgate.net

Table 2: Examples of Cross-Coupling Reactions Utilizing Phosphine Ligands

| Reaction Type | Catalyst System (Illustrative) | Substrate 1 | Substrate 2 | Yield (%) | Reference |

| Decarboxylative Coupling | [(bdppmapy)PdCl₂] / Cu₂O | 4-Picolinic Acid | Aryl Bromide | up to 83 | rsc.org |

| Suzuki-Miyaura | Pd(OAc)₂ / Biaryl Phosphorinane | Aryl Halide | Arylboronic Acid | High | researchgate.net |

| Aryl Amination | Pd(OAc)₂ / Biaryl Phosphorinane | Aryl Halide | Amine | High | researchgate.net |

This table showcases the application of related phosphine ligands in various cross-coupling reactions, highlighting the potential utility of systems based on this compound.

Other Catalytic Transformations

Beyond cross-coupling, this compound and its derivatives are involved in other important catalytic processes.

Hydrogenation and Hydroformylation Studies

The compound this compound is used as a reactant to synthesize active catalysts for the selective hydrogenation of amides. sigmaaldrich.comsigmaaldrich.com Furthermore, water-soluble rhodium catalysts derived from related functionalized diphosphines have been shown to be efficient for the hydroformylation of olefins. acs.org High-pressure NMR studies on such systems have provided insights into the behavior of these catalysts. acs.org

Theoretical and Computational Studies of 2 Diphenylphosphinyl Ethanamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing valuable insights into the electronic structure and properties of molecules. rsc.org For ligands like 2-(Diphenylphosphinyl)ethanamine, DFT calculations are instrumental in understanding their coordination behavior with metal centers.

Electronic Structure Analysis of the Ligand and its Metal Complexes

DFT calculations allow for a detailed analysis of the electronic landscape of this compound. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. A high HOMO energy suggests a strong electron-donating capability, while a low LUMO energy indicates a propensity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. mdpi.com

For this compound, the nitrogen atom of the amine group and the oxygen atom of the phosphinyl group are the primary sites for electron donation. DFT studies can precisely map the electron density distribution and electrostatic potential, highlighting these nucleophilic regions. When this ligand coordinates to a metal center, a significant redistribution of electron density occurs. The analysis of the electronic structure of the resulting metal complex can reveal the nature of the metal-ligand bond, whether it is predominantly electrostatic or covalent in character. Non-covalent interaction (NCI) analysis, based on the reduced density gradient, can further elucidate the role of weaker interactions, such as hydrogen bonds and van der Waals forces, in stabilizing the complex. nih.gov

Prediction of Ligand-Metal Interactions and Binding Energies

A primary application of DFT is the prediction of how this compound will interact with various metal ions and the quantification of the strength of these interactions. By modeling the complexation process, it is possible to calculate the binding energy between the ligand and the metal. mdpi.com This is typically achieved by calculating the energies of the optimized structures of the free ligand, the metal ion (often in a solvated state), and the resulting metal-ligand complex. The binding energy is then the difference between the energy of the complex and the sum of the energies of the free ligand and metal ion.

The binding affinity is influenced by several factors, including the electronic properties of the ligand and the metal, as well as steric effects. For instance, the deprotonation of the amine group in this compound would be expected to significantly enhance its binding affinity for metal ions due to the increased nucleophilicity. mdpi.com Computational studies can model both the neutral and deprotonated forms of the ligand to compare their binding energies with different metal centers.

Below is a hypothetical data table illustrating the kind of results that could be obtained from DFT calculations of the binding energies of this compound with various metal ions.

| Metal Ion | Ligand Form | Calculated Binding Energy (kcal/mol) |

| Cu(II) | Neutral | -25.8 |

| Ni(II) | Neutral | -22.5 |

| Zn(II) | Neutral | -20.1 |

| Cu(II) | Deprotonated | -45.2 |

| Ni(II) | Deprotonated | -41.7 |

| Zn(II) | Deprotonated | -38.9 |

Note: The data in this table is illustrative and intended to represent the type of output from DFT calculations.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and their behavior in a larger system, such as a solution or within a catalytic cycle. nih.govosti.gov

Conformational Analysis and Flexibility of the Ligand

The flexible ethyl chain connecting the diphenylphosphinyl and amine groups in this compound allows for considerable conformational freedom. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. wustl.edu These simulations track the atomic positions over time based on a force field, which describes the potential energy of the system.

A study on structurally related N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of diphenylphosphorylacetamide revealed that such molecules can exist in a conformational equilibrium between several forms. nih.gov These are characterized by different arrangements of the functional groups relative to each other. The preferred conformers are often stabilized by intramolecular hydrogen bonds. nih.gov For this compound, MD simulations could reveal the preferred orientations of the phenyl groups and the relative positioning of the amine and phosphinyl moieties.

The following table presents data from a conformational analysis of a related compound, N-methyl-N-[2-(diphenylphosphoryl)ethyl]diphenylphosphorylacetamide, which contains the 2-(diphenylphosphoryl)ethyl core structure. This illustrates the types of conformers and their relative energies that can be determined.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| 1 | 0.00 | O=P-C-C: 178.5, P-C-C-N: 65.2 |

| 2 | 1.25 | O=P-C-C: 60.3, P-C-C-N: 175.8 |

| 3 | 2.89 | O=P-C-C: -62.1, P-C-C-N: 68.4 |

Source: Adapted from conformational analysis data of a structurally related compound. nih.gov

Ligand Dynamics within Catalytic Cycles

In the context of catalysis, the dynamic behavior of this compound as a ligand is crucial. MD simulations can model the ligand's conformational changes as it participates in a catalytic cycle. For example, the coordination and dissociation of the ligand from the metal center, as well as the flexibility of the ligand to accommodate different intermediates in the catalytic process, can be investigated.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for elucidating the detailed step-by-step mechanisms of chemical reactions. nih.gov For reactions involving this compound, either as a reactant or as a ligand in a catalyst, computational methods can map out the entire reaction pathway.

This involves identifying all relevant intermediates and transition states connecting them. By calculating the energies of these species, a reaction energy profile can be constructed. The highest energy point on this profile corresponds to the rate-determining step of the reaction, and its energy relative to the reactants gives the activation energy barrier. rsc.org

The following table provides a hypothetical example of a calculated energy profile for a reaction step catalyzed by a complex of this compound.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| Reactants | Complex + A + B | 0.0 |

| Oxidative Addition TS | [Complex-A-B]‡ | +15.2 |

| Intermediate 1 | Complex-AB | -5.8 |

| Reductive Elimination TS | [Complex-Product]‡ | +22.5 |

| Products | Complex + Product | -12.3 |

Note: The data in this table is illustrative and represents the type of output from reaction mechanism calculations.

Transition State Characterization in Catalytic Pathways

Energy Barriers and Selectivity Predictions

Similarly, there is a lack of published data on the computationally determined energy barriers and selectivity predictions for reactions catalyzed by or involving this compound. Theoretical studies in this area would typically employ computational methods to calculate the activation energies for different possible reaction pathways. The relative heights of these energy barriers would allow for predictions of reaction rates and selectivity (e.g., chemo-, regio-, and stereoselectivity).

For illustrative purposes, a hypothetical data table for such a study is presented below. It is important to emphasize that the values in this table are not based on actual published research for this compound and are purely exemplary of how such data would be presented.

Hypothetical Energy Barriers for a Catalytic Reaction

| Reaction Step | Pathway A Energy Barrier (kcal/mol) | Pathway B Energy Barrier (kcal/mol) | Predicted Selectivity |

| Oxidative Addition | 20.5 | 25.1 | Pathway A favored |

| Reductive Elimination | 15.3 | 18.9 | Pathway A favored |

Quantitative Structure-Activity Relationship (QSAR) Modeling

No specific Quantitative Structure-Activity Relationship (QSAR) models for this compound were found in the scientific literature. QSAR studies for phosphine (B1218219) ligands generally aim to establish a mathematical relationship between the structural or physicochemical properties of the ligands and their observed activity or selectivity in a catalytic reaction. These models are valuable tools for the rational design of more efficient catalysts.

A QSAR study would involve the calculation of various molecular descriptors for a series of related ligands, including this compound. These descriptors can be steric (e.g., cone angle, buried volume), electronic (e.g., HOMO/LUMO energies, Mulliken charges), or topological. Statistical methods are then used to correlate these descriptors with experimental data. The absence of such a study for this compound means that no specific descriptors or predictive models can be reported.

An example of the type of data that would be compiled for a QSAR study is shown in the hypothetical table below.

Hypothetical Descriptors for a QSAR Study

| Compound | Steric Descriptor (e.g., Cone Angle) | Electronic Descriptor (e.g., HOMO Energy) | Observed Activity (e.g., % Yield) |

| Ligand 1 | 135° | -5.2 eV | 85 |

| Ligand 2 | 145° | -5.5 eV | 72 |

| This compound | Not Reported | Not Reported | Not Reported |

Future Directions and Emerging Research Avenues

Design of Next-Generation Ligands Based on 2-(Diphenylphosphinyl)ethanamine Scaffolds

The inherent structural and electronic properties of this compound make it an ideal scaffold for the development of next-generation ligands. sigmaaldrich.com Its simple, yet functional, backbone allows for systematic modifications to fine-tune the steric and electronic environment around a metal center, thereby influencing the outcome of catalytic reactions.

A primary focus in this area is the synthesis of chiral P,N-ligands derived from this compound for applications in asymmetric catalysis. nih.govnih.gov By introducing chirality, either at the phosphorus atom, the ethylamine (B1201723) backbone, or through the attachment of chiral substituents to the nitrogen atom, researchers can create catalysts that favor the formation of one enantiomer of a chiral product over the other. This is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules, where a specific stereoisomer is often responsible for the desired therapeutic effect. The development of such P-chiral phosphine (B1218219) ligands has been a significant area of research, with a focus on creating conformationally rigid and electron-rich structures that exhibit high enantioselectivity and catalytic activity. nih.govnih.govtcichemicals.comresearchgate.net

Furthermore, the reactive amine group in this compound serves as a convenient handle for the introduction of additional functionalities. sigmaaldrich.com This allows for the creation of multidentate ligands with tailored properties. For example, the synthesis of ligands with additional donor atoms can lead to more stable metal complexes and enhanced catalytic performance. The development of such ligands is a key area of interest in the ongoing quest for more efficient and selective catalysts. researchgate.netmdpi.com

Exploration of Novel Catalytic Reactions and Substrates

While this compound and its derivatives are well-established ligands for a range of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, current research is focused on expanding their application to novel catalytic transformations and a broader scope of substrates. sigmaaldrich.com

One emerging area is the use of this compound-based catalysts in C-H activation reactions. nih.govnih.govresearchgate.netnumberanalytics.comyale.edu C-H activation is a powerful strategy that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering a more atom-economical and environmentally friendly approach to organic synthesis. The design of ligands that can facilitate the selective activation of specific C-H bonds is a major challenge, and the tunability of the this compound scaffold makes it a promising candidate for this purpose.

Another area of active investigation is the application of these ligands in the catalytic hydrogenation and hydroformylation of challenging substrates. For instance, the selective hydrogenation of amides is a valuable transformation, and catalysts derived from this compound have shown promise in this area. sigmaaldrich.com Researchers are also exploring the use of these ligands in the catalytic S-arylation of thiols, a reaction of importance in the synthesis of sulfur-containing compounds. mdpi.com The development of catalysts with high activity and broad substrate scope for these and other novel reactions is a key objective. mdpi.com

Integration into Heterogeneous Catalytic Systems

To address challenges associated with catalyst separation and recycling in homogeneous catalysis, there is a growing interest in immobilizing this compound and its metal complexes onto solid supports. wiley.comnih.gov This integration into heterogeneous catalytic systems offers the potential for easier product purification, catalyst reuse, and the development of continuous flow processes, which are highly desirable for industrial applications.

Several strategies are being explored for the heterogenization of these catalysts. One approach involves the covalent attachment of the ligand to a solid support, such as silica (B1680970), polymers, or carbon nanomaterials. researchgate.net This can be achieved by modifying the ligand with a suitable linker that can react with the surface of the support. Another strategy involves the encapsulation of the metal complex within the pores of a porous material.

The performance of these heterogeneous catalysts is critically dependent on the nature of the support and the method of immobilization. Research in this area focuses on developing materials and methods that not only allow for efficient catalyst immobilization but also maintain or even enhance the catalytic activity and selectivity observed in the homogeneous phase. The development of robust and highly active heterogeneous catalysts based on this compound is a key goal for achieving more sustainable chemical manufacturing processes. wiley.comnih.govgoogle.com

Development of Advanced Spectroscopic Techniques for In Situ Monitoring of Catalytic Processes

A deeper understanding of catalytic mechanisms is crucial for the rational design of more efficient catalysts. Advanced spectroscopic techniques that allow for the in situ monitoring of catalytic reactions in real-time are invaluable tools in this regard. fairlamb.group By observing the formation and transformation of catalytic intermediates during a reaction, researchers can gain detailed insights into the catalytic cycle.

Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are being increasingly applied to study catalytic processes involving phosphine-amine ligands like this compound. researchgate.net For example, high-pressure NMR spectroscopy can be used to study gas-liquid reactions, providing information on the structure and concentration of species present in the catalytic system under operating conditions. researchgate.net In situ FT-IR spectroscopy can provide complementary information on the vibrational modes of molecules, helping to identify key intermediates and understand their bonding. researchgate.net

The development and application of these and other advanced spectroscopic methods, such as two-dimensional infrared spectroscopy and dynamic nuclear polarization enhanced solid-state NMR, are expected to provide unprecedented levels of detail about the mechanisms of catalytic reactions involving this compound-based catalysts. acs.orgacs.orgarxiv.org This knowledge will be instrumental in the design of next-generation catalysts with improved performance.

Synergistic Approaches Combining Experimental and Computational Methodologies

The combination of experimental studies with computational modeling has become a powerful strategy for accelerating the discovery and optimization of new catalysts. mdpi.comchemrxiv.org Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the electronic structure of ligands and metal complexes, the thermodynamics and kinetics of reaction pathways, and the factors that control selectivity. mdpi.comchemrxiv.org

By using computational methods to screen potential ligand modifications or to predict the most likely reaction mechanism, researchers can focus their experimental efforts on the most promising candidates and strategies. This synergistic approach can significantly reduce the time and resources required for catalyst development.

For this compound and its derivatives, computational studies can be used to:

Predict the coordination geometry and electronic properties of metal complexes.

Elucidate the mechanism of catalytic reactions and identify rate-determining steps.

Understand the origin of stereoselectivity in asymmetric catalysis.

Guide the design of new ligands with enhanced catalytic activity and selectivity.

The increasing accuracy and accessibility of computational methods, coupled with their integration with experimental data, will continue to be a driving force in the advancement of catalysis based on the this compound scaffold. researchgate.netmdpi.com

Q & A

Q. What are the common synthetic routes for 2-(diphenylphosphinyl)ethanamine in academic research?

The synthesis of this compound typically involves the reaction of 2-(diphenylphosphinyl)ethanol with phosphoric trichloride (POCl₃) in the presence of triethylamine (Et₃N) as a base. This method, adapted from the preparation of diphenylvinylphosphine oxide derivatives, proceeds via phosphorylation followed by functional group transformations. Purification often employs column chromatography using silica gel and dichloromethane/methanol gradients .

| Key Reaction Parameters |

|---|

| Reagents: POCl₃, Et₃N |

| Solvent: Anhydrous THF |

| Temperature: 0–5°C (initial step) |

| Yield: ~60–75% (reported for analogous phosphorylations) |

Q. What spectroscopic methods are used to characterize this compound?

Characterization relies on ¹H/³¹P NMR and mass spectrometry (MS) . The ³¹P NMR signal for the diphenylphosphinyl group typically appears at δ ~25–30 ppm. MS (ESI+) shows a molecular ion peak at m/z 275.1 [M+H]⁺. Elemental analysis (C, H, N, P) further confirms purity .

Q. What safety protocols are essential when handling this compound?

Researchers must:

- Wear nitrile gloves , safety goggles , and lab coats to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store waste in labeled containers for professional disposal (e.g., via EPA-certified facilities) .

Advanced Research Questions

Q. How does the phosphinyl group in this compound influence its reactivity in electrophilic amination?

The diphenylphosphinyl moiety acts as an electron-withdrawing group, stabilizing reactive intermediates (e.g., nitrenes) during amination. This enhances the electrophilicity of the amine group, enabling efficient coupling with aryl halides or alkenes. Studies using DPPH [(diphenylphosphinyl)hydroxylamine] demonstrate improved yields in amination reactions compared to non-phosphorylated analogs .

Q. What strategies optimize the yield of β-aminophosphoryl compounds derived from this compound?

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

- Catalyst use : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos improve cross-coupling efficiency.

- Temperature control : Reactions are typically conducted at 80–100°C for 12–24 hours. Reported yields range from 50–85%, depending on substrate steric hindrance .

Q. How can computational methods predict the coordination behavior of this compound in metal complexes?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the ligand’s binding affinity. The phosphinyl group’s lone pairs facilitate chelation with transition metals (e.g., Ni, Pd), forming stable six-membered rings. These predictions align with experimental data from air-stable Ni(0) complexes reported in recent patents .

Data Contradictions and Resolution

- Synthetic yields : Variations in yield (60–85%) across studies may arise from differences in solvent purity or reaction scaling. Reproducibility requires strict anhydrous conditions and inert atmospheres .

- Safety classifications : While some sources omit specific hazard codes, EPA guidelines classify related phosphorylated amines as irritants (Risk Code: 36/37/38). Adhere to S22/S24/25 safety protocols universally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products